3-(4-Benzyloxyphenyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNLNMWZWMOMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602449 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809285-98-1 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Benzyloxyphenyl Phenol and Its Analogues
Strategic Retrosynthetic Analysis of the Biphenyl (B1667301) Ether Framework
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgresearchgate.net For 3-(4-benzyloxyphenyl)phenol, the analysis involves identifying the key chemical bonds that can be disconnected to reveal plausible precursors.
Two primary disconnection points exist in the this compound framework:
The C-O Ether Bond: Disconnecting the diaryl ether bond reveals a phenoxide and an activated aryl halide or its equivalent. This approach leads to strategies like the Ullmann condensation or nucleophilic aromatic substitution.
The C-C Biphenyl Bond (if applicable to analogues): While the target molecule is a diaryl ether, strategies for biphenyl analogues would involve disconnecting the aryl-aryl bond. This points towards cross-coupling reactions such as the Suzuki-Miyaura coupling. icj-e.org
A common retrosynthetic pathway for this compound simplifies the molecule into two key fragments: a resorcinol (B1680541) (1,3-dihydroxybenzene) derivative and a protected 4-halophenol derivative. The benzyl (B1604629) group is identified as a protecting group for one of the phenolic hydroxyls, which can be installed or removed at various stages of the synthesis.
Direct Synthetic Routes
Direct synthesis of the diaryl ether framework can be achieved through several established methods, primarily involving carbon-oxygen bond formation or, in the case of related biphenyl structures, carbon-carbon bond formation.
Carbon-Carbon Bond Formation Strategies (e.g., Cross-Coupling Reactions)
While the target molecule is a diaryl ether, the synthesis of biphenyl analogues relies heavily on cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone method for forming C-C bonds between aryl partners. mdpi.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with an organic halide. google.comnih.govtcichemicals.com The reaction conditions are generally mild and tolerate a wide variety of functional groups. tcichemicals.com
A typical Suzuki-Miyaura reaction to form a biphenyl core would proceed as follows:
| Component | Example |
|---|---|
| Aryl Halide | Aryl bromide or iodide |
| Boron Reagent | Arylboronic acid or ester |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |
| Base | Aqueous Na₂CO₃, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, or DMF/Water mixtures |
| Temperature | 80-110 °C |
Etherification and Phenol (B47542) Protection Approaches
The formation of the diaryl ether linkage is central to the synthesis of this compound. Key methods include the Ullmann condensation and the Williamson ether synthesis, the latter of which is also fundamental for installing the benzyl protecting group.
Ullmann Condensation: This is a classic method for synthesizing diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing for milder reaction conditions than the traditionally harsh temperatures required. wikipedia.orgorganic-chemistry.orgencyclopedia.pub N,N-dimethylglycine has been shown to promote the reaction, enabling it to proceed at temperatures as low as 90°C. organic-chemistry.org
| Component | Example |
|---|---|
| Aryl Halide | Aryl iodide or bromide |
| Phenol | Substituted or unsubstituted phenol |
| Catalyst | CuI, Copper powder |
| Ligand (optional) | L-proline, N,N-dimethylglycine, picolinic acid nih.gov |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | DMSO, DMF, Pyridine (B92270) |
| Temperature | 90-210 °C wikipedia.org |
Williamson Ether Synthesis: This reaction is a versatile and widely used method for forming both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com It proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide. wikipedia.orgyoutube.com This method is particularly well-suited for preparing the benzyloxy-substituted precursors, where a phenoxide is reacted with benzyl chloride or benzyl bromide. francis-press.com For phenols, a moderately strong base like sodium hydroxide (B78521) is sufficient to form the nucleophilic phenoxide, as phenols are more acidic than aliphatic alcohols. youtube.com
Synthesis of Key Precursors and Advanced Intermediates
The successful synthesis of this compound relies on the efficient preparation of its constituent building blocks.
Benzyloxy-Substituted Phenyl Derivatives
A crucial intermediate is an aryl halide protected with a benzyl group, such as 1-bromo-4-(benzyloxy)benzene. This precursor is typically synthesized from p-bromophenol. The synthesis involves a Williamson ether synthesis, where the hydroxyl group of p-bromophenol is deprotonated by a base, and the resulting phenoxide reacts with benzyl halide. chemicalbook.com
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| p-Bromophenol | Benzyl bromide | K₂CO₃ | DMF | 100 °C, 2h | 86% chemicalbook.com |
| p-Bromophenol | Benzyl chloride | K₂CO₃ | Ethanol (B145695) | Reflux, 6h | Not specified |
| p-Bromophenol | Benzyl bromide | Cs₂CO₃ | Acetone | Reflux, 4h chemicalbook.com | 100% chemicalbook.com |
Functionalized Phenolic Starting Materials
The other half of the target molecule requires a functionalized phenol, often a derivative of resorcinol (1,3-dihydroxybenzene) or a related compound like 3-hydroxyphenylboronic acid. 3-Hydroxyphenylboronic acid is a key reagent for syntheses employing the Suzuki-Miyaura coupling strategy. scientificlabs.co.uksigmaaldrich.com Its preparation can start from 3-bromophenol, which is first protected, then converted to a Grignard or organolithium reagent, and subsequently reacted with a borate (B1201080) ester followed by hydrolysis. google.com
| Property | Value |
|---|---|
| CAS Number | 87199-18-6 sigmaaldrich.com |
| Molecular Formula | HOC₆H₄B(OH)₂ sigmaaldrich.com |
| Molecular Weight | 137.93 g/mol sigmaaldrich.com |
| Melting Point | 210-213 °C (decomposes) scientificlabs.co.uksigmaaldrich.com |
| Application | Reagent in Suzuki-Miyaura coupling reactions scientificlabs.co.ukmyskinrecipes.com |
Alternatively, for syntheses involving Ullmann-type reactions, resorcinol itself can be used directly, reacting with a benzyloxy-substituted aryl halide. nih.gov In such cases, controlling the stoichiometry is crucial to achieve mono-arylation rather than di-arylation.
Advanced Catalytic Approaches in Synthesis
The synthesis of this compound and its analogues has been significantly advanced through the development of sophisticated catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and sustainability compared to traditional synthetic routes. Key areas of progress include transition metal catalysis for constructing the core biaryl or diaryl ether linkages, organocatalysis for the synthesis of chiral analogues, and the exploration of biocatalytic methods for greener transformations.
Transition Metal Catalysis for Aromatic Coupling
Transition metal catalysis is a cornerstone for the formation of C-C and C-O bonds essential for the framework of this compound and its derivatives. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent.
The Suzuki-Miyaura coupling is a powerful method for forming the biphenyl C-C bond. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of biphenyl phenol backbones, catalysts such as palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. The choice of ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically demanding biarylphosphines are often used to facilitate the catalytic cycle. Aqueous solvent systems are increasingly being used to enhance the sustainability of the process.
Ullmann condensation is a classic and effective method for constructing the diaryl ether (C-O) bond. This reaction traditionally uses a copper catalyst to couple a phenol with an aryl halide. Modern advancements have introduced milder reaction conditions and more efficient catalytic systems. For example, the use of copper(I) iodide (CuI) with ligands such as L-proline or picolinic acid can promote the coupling at lower temperatures. semanticscholar.org These reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).
Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of key fragments of the target compound's analogues.
| Coupling Reaction | Catalyst | Typical Ligand | Reactants | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | PPh₃, Biarylphosphines | Aryl Halide + Arylboronic Acid | C-C (Biphenyl) |
| Ullmann Condensation | CuI | L-Proline, Picolinic Acid | Phenol + Aryl Halide | C-O (Diaryl Ether) |
Organocatalysis in Stereoselective Syntheses
While this compound itself is an achiral molecule, organocatalysis offers powerful strategies for the asymmetric synthesis of its chiral analogues. This is particularly relevant for creating atropisomers—stereoisomers arising from restricted rotation around a single bond, a common feature in sterically hindered biaryl compounds.
Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a range of atroposelective transformations. beilstein-journals.orgnih.gov These catalysts can promote the enantioselective arylation of phenols and naphthols with electrophiles like quinones to construct axially chiral biaryls. nih.govresearchgate.net The mechanism involves the formation of a chiral hydrogen-bonding network that directs the approach of the nucleophile to the electrophile, thereby controlling the stereochemical outcome. researchgate.net This methodology could be adapted to synthesize analogues of this compound with controlled axial chirality. For instance, the organocatalytic enantioselective construction of chiral tetraarylmethanes has been demonstrated starting from 4-(2-hydroxyphenyl)benzyl alcohols, which are structurally related to the target compound. scribd.comnih.gov This highlights the potential of using chiral organocatalysts to induce stereoselectivity in complex phenol-containing molecules. scribd.comnih.gov
The following table outlines the key features of organocatalysis in the context of synthesizing chiral analogues.
| Organocatalyst Type | Example Catalyst | Application | Key Feature |
|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | (S)-TRIP | Atroposelective arylation of phenols | Controls stereochemistry via H-bonding |
| Aminocatalysts | Jørgensen–Hayashi-type catalyst | Atroposelective Michael additions | Iminium ion activation |
Biocatalytic Transformations
Biocatalysis represents a green and highly selective alternative for synthesizing phenolic compounds. Enzymes, operating under mild conditions in aqueous media, can catalyze specific transformations that are often challenging to achieve with conventional chemical methods.
For the synthesis of biphenyl and diaryl ether structures found in analogues of this compound, laccases are particularly relevant enzymes. mdpi.comnih.govrsc.org Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates, generating phenoxy radicals. nih.gov These radicals can then undergo spontaneous C-C or C-O coupling to form dimers and oligomers. researchgate.netresearchgate.net This enzymatic approach can be used for the oxidative coupling of different phenol derivatives to create novel biaryl or polyaromatic structures. researchgate.net The selectivity of the coupling (C-C vs. C-O) can be influenced by the substrate structure, reaction conditions, and the specific laccase used. While this method often produces a mixture of products, it offers a sustainable route for generating libraries of phenolic compounds for screening purposes. nih.govrsc.org
Environmentally Benign and Scalable Synthetic Protocols
The development of sustainable and scalable synthetic methods is a major focus in modern chemistry. For the production of this compound and its analogues, this involves the use of green solvents and the design of efficient one-pot reaction sequences to minimize waste and energy consumption.
Green Solvent Utilization
The choice of solvent has a significant environmental impact on a chemical process. Green solvents are characterized by their low toxicity, renewability, and reduced environmental footprint.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully adapted to run in water or aqueous mixtures. rsc.orgresearchgate.netnih.gov The use of water as a solvent can sometimes accelerate reaction rates and simplify product isolation. researchgate.netrsc.org
Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is another promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. It has been successfully used as a medium for the synthesis of diaryl ethers via nucleophilic aromatic substitution (SₙAr) reactions. rsc.orgnih.govrsc.orgbirmingham.ac.uksigmaaldrich.com The ease of removing CO₂ from the reaction mixture by simple depressurization makes product purification straightforward and solvent recycling efficient.
The table below compares the advantages of these green solvents.
| Green Solvent | Key Advantages | Applicable Reactions |
|---|---|---|
| Water | Non-toxic, abundant, non-flammable, can enhance reactivity | Suzuki-Miyaura Coupling |
| Supercritical CO₂ | Non-toxic, easily removed, tunable properties, non-flammable | Diaryl Ether Synthesis (SₙAr) |
Efficient One-Pot Reaction Sequences
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. These sequences, also known as tandem or domino reactions, streamline complex syntheses.
Process Intensification and Optimization for Industrial Feasibility
The industrial-scale synthesis of this compound and its analogues necessitates a focus on process intensification and optimization to ensure economic viability, sustainability, and safety. The transition from laboratory-scale synthesis to large-scale production involves addressing challenges such as reaction efficiency, energy consumption, waste generation, and process control. Key methodologies for synthesizing the biaryl backbone of these compounds, such as the Suzuki-Miyaura coupling, are primary targets for such optimization efforts.
Optimization of Synthetic Parameters
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming the carbon-carbon bond central to the this compound structure. mdpi.com The efficiency of this reaction is highly dependent on several interconnected parameters, including the choice of catalyst, base, solvent, and reaction temperature. researchgate.netcovasyn.com Systematic optimization of these variables is crucial for maximizing yield and minimizing impurities.
Research into the optimization of Suzuki-Miyaura coupling for analogous biaryl syntheses has identified key conditions for achieving high efficiency. A study focusing on a model coupling reaction between iodobenzene (B50100) and phenylboronic acid highlighted the sensitivity of the reaction to temperature and the choice of base and solvent. researchgate.net For instance, potassium carbonate (K₂CO₃) was found to be a highly efficient base. researchgate.net The reaction yield was significantly influenced by temperature, with 80°C identified as optimal in the studied system. researchgate.net The choice of solvent also proved critical, with a mixture of ethanol and water providing superior results compared to other organic solvents like toluene or tetrahydrofuran (B95107) (THF). researchgate.net
The table below summarizes the findings from an optimization study for a model Suzuki-Miyaura coupling reaction, which provides a framework for optimizing the synthesis of this compound.
| Parameter | Condition Tested | Outcome / Yield | Reference |
|---|---|---|---|
| Base | K₂CO₃ | Most Efficient | researchgate.net |
| Base | Na₃PO₄ | Less Efficient | researchgate.net |
| Base | NEt₃ | Less Efficient | researchgate.net |
| Temperature | 25 °C | 20% Yield | researchgate.net |
| Temperature | 50 °C | 62% Yield | researchgate.net |
| Temperature | 70 °C | 77% Yield | researchgate.net |
| Temperature | 80 °C | Optimal Yield | researchgate.net |
| Solvent | EtOH/H₂O (2:1) | Optimal Yield | researchgate.net |
| Solvent | Toluene | Low Yield | researchgate.net |
| Solvent | THF | Lower Yield | researchgate.net |
To navigate the vast array of possible reaction conditions, modern approaches employ machine learning and automated robotic systems. chemistryviews.org This high-throughput experimentation allows for the rapid screening of numerous combinations of solvents, bases, catalysts, and temperatures to identify general, high-yielding conditions applicable to a wide range of substrates. chemistryviews.org By using a closed-loop workflow where machine learning models are iteratively improved with new experimental data, optimized conditions can be converged upon efficiently, achieving significant improvements over previous benchmark conditions. chemistryviews.org
Process Intensification via Flow Chemistry
A significant leap in process intensification for fine chemical synthesis is the adoption of continuous flow chemistry. This technology offers numerous advantages over traditional batch processing, particularly for improving safety, efficiency, and scalability. jst.org.in Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. This enhanced control enables the use of highly reactive intermediates and exothermic reactions that would be hazardous in large-scale batch reactors. jst.org.in
Catalyst Innovation and Recycling
The palladium catalysts essential for Suzuki-Miyaura coupling represent a significant cost and a potential source of product contamination. Therefore, catalyst innovation is a cornerstone of process optimization. Efforts are directed towards developing highly active catalysts with low loading requirements and high stability. Furthermore, making these catalysts recyclable is crucial for a greener and more cost-effective industrial process. mdpi.com
One approach involves immobilizing the palladium catalyst on a solid support, such as functionalized magnetic nanoparticles (e.g., Fe₃O₄). mdpi.com This heterogenization allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse in multiple reaction cycles. mdpi.com Studies have shown that such catalysts can maintain high activity over several consecutive runs with minimal leaching of the precious metal, demonstrating their potential for sustainable industrial applications. mdpi.com
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for phenols. The electron-rich aromatic rings in 3-(4-Benzyloxyphenyl)phenol are activated towards attack by electrophiles. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents. wikipedia.orgaakash.ac.in
Regioselectivity and Directing Effects of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution. aakash.ac.in This is due to its ability to donate a lone pair of electrons into the aromatic π-system through resonance, which stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. libretexts.orgorganicchemistrytutor.com This donation of electron density is most effective when the electrophile attacks the positions ortho or para to the hydroxyl group. organicchemistrytutor.com
In the case of this compound, the hydroxyl group is on the first phenyl ring. The para position (C-6) is occupied by the benzyloxyphenyl substituent. Therefore, electrophilic attack on this ring is directed exclusively to the two ortho positions (C-2 and C-4).
The relative ratio of substitution at these two positions can be influenced by steric hindrance from the bulky benzyloxyphenyl group at the adjacent C-3 position. libretexts.org Attack at the C-4 position may be slightly less hindered than at the C-2 position, potentially leading to a mixture of products. The strong activating nature of the hydroxyl group means that these reactions can often proceed under milder conditions than those required for benzene (B151609), but it also increases the possibility of polysubstitution if not carefully controlled. website-files.com
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence | Predicted Substitution Sites on Phenol (B47542) Ring |
|---|---|---|---|---|
| -OH | +Resonance > -Inductive | Strongly Activating | Ortho, Para | C-2, C-4 |
Reactivity of the Benzyloxyphenyl Moiety towards Electrophiles
The second aromatic ring in the molecule contains a benzyloxy group (-OCH₂C₆H₅). Like the hydroxyl group, the benzyloxy group is an alkoxy ether, which is also an activating, ortho, para-directing substituent. organicchemistrytutor.com It activates the ring by donating electron density through resonance. libretexts.org
In the benzyloxyphenyl moiety, the para position (C-1') is the point of attachment to the other phenyl ring. Consequently, electrophilic substitution on this second ring is directed to the positions ortho to the benzyloxy group (C-3' and C-5').
However, the hydroxyl group is a significantly stronger activating group than an alkoxy group like benzyloxy. vanderbilt.edu This differential reactivity implies that the first phenyl ring (containing the -OH group) is much more nucleophilic and will react preferentially with electrophiles. This allows for selective substitution on the phenolic ring under carefully controlled, mild reaction conditions, leaving the benzyloxyphenyl ring unreacted. Achieving substitution on the less reactive benzyloxyphenyl ring would likely require protection of the more reactive phenolic hydroxyl group first.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence | Predicted Substitution Sites on Benzyloxy Ring |
|---|---|---|---|---|
| -OCH₂Ph | +Resonance > -Inductive | Activating | Ortho, Para | C-3', C-5' |
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.
Derivatization Reactions (e.g., Esterification)
Due to the relatively poor nucleophilicity of the phenolic oxygen, direct esterification with carboxylic acids is often slow and inefficient. chemguide.co.uk More effective methods involve the use of more reactive acylating agents such as acid chlorides or acid anhydrides. chemguide.co.uklibretexts.org The reaction can be performed by treating this compound with an acyl chloride or anhydride, often in the presence of a base (like pyridine (B92270) or sodium hydroxide) to first deprotonate the phenol into the more nucleophilic phenoxide ion. libretexts.org
For example, reaction with benzoyl chloride in the presence of a base would yield the corresponding phenyl benzoate (B1203000) ester. This approach is widely used for the synthesis of phenolic esters. niscpr.res.in Other common derivatization reactions include alkylation to form ethers (Williamson ether synthesis) and reaction with sulfonyl chlorides to form sulfonate esters.
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Esterification | Acyl Chloride (RCOCl) / Base | Phenolic Ester |
| Esterification | Acid Anhydride ((RCO)₂O) / Base or Acid Catalyst | Phenolic Ester |
| Alkylation (Williamson Ether Synthesis) | Alkyl Halide (R-X) / Strong Base (e.g., NaH) | Phenolic Ether |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) / Base | Sulfonate Ester |
Cleavage and Deprotection Strategies
The carbon-oxygen bond of a phenol is strong and difficult to cleave due to the partial double-bond character resulting from p-π conjugation between the oxygen lone pairs and the aromatic ring. nih.gov Nucleophilic aromatic substitution to replace the hydroxyl group is generally not feasible under standard conditions unless the ring is activated by strong electron-withdrawing groups. nih.gov
Transformations of the phenolic group often focus on its conversion to other functionalities that are more amenable to cleavage. For instance, conversion to a sulfonate ester (e.g., a tosylate or triflate) can transform the hydroxyl into a good leaving group for subsequent nucleophilic substitution or cross-coupling reactions. Reductive cleavage of the C-O bond, or hydrodehydroxylation, is a challenging but important reaction, particularly in the context of biomass conversion, and typically requires specialized metal catalysts and harsh conditions. nih.govacs.org
Reactions of the Benzyloxy Ether Linkage
The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl on the second ring. The cleavage of this ether linkage is a common and synthetically useful transformation.
The most prevalent method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. ambeed.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgjk-sci.com The reaction proceeds via oxidative addition of the C-O bond to the palladium surface, followed by reductive elimination, yielding the deprotected phenol and toluene (B28343) as a byproduct. jk-sci.comacsgcipr.org This method is generally clean, high-yielding, and occurs under mild conditions. acsgcipr.org To avoid the use of hydrogen gas, catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) can also be employed. organic-chemistry.orgjk-sci.com
Alternative methods for benzyl ether cleavage exist for substrates that are sensitive to hydrogenation. These include treatment with strong acids (e.g., HBr, BBr₃), although this is limited to molecules without other acid-sensitive functional groups. organic-chemistry.org Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone can also be effective. organic-chemistry.orgorganic-chemistry.org
| Method | Reagents and Conditions | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH or EtOAc | Mild, high-yielding, common laboratory method. ambeed.comorganic-chemistry.org |
| Catalytic Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., HCOOH, NH₄HCO₂, cyclohexadiene) | Avoids the use of H₂ gas. organic-chemistry.org |
| Acidic Cleavage | Strong Lewis or Brønsted acids (e.g., BBr₃, TMSI, HBr) | Effective but lacks chemoselectivity with acid-sensitive groups. |
| Oxidative Cleavage | DDQ, Ozone, NBS/light | Useful for substrates incompatible with hydrogenation. organic-chemistry.orgorganic-chemistry.org |
Coupling and Condensation Reactions
The phenolic hydroxyl groups in this compound and its debenzylated counterpart can participate in various coupling and condensation reactions to form larger, more complex structures. These reactions are fundamental in the synthesis of polymers, ligands, and other functional materials.
Oxidative phenol coupling is a significant reaction for forming C-C and C-O bonds, often utilized in the total synthesis of natural products. rsc.org These reactions can be promoted by stoichiometric reagents, enzymes, or catalytic systems. rsc.org For instance, the Ullmann condensation can be used to form diaryl ethers by coupling a phenol with an aryl halide in the presence of a copper catalyst. nih.gov Furthermore, phenols can undergo reactions with benzynes, generated from hexadehydro-Diels–Alder reactions, to form biaryl compounds through a phenol-ene type mechanism. nih.gov Phenols can also be alkylated in the presence of catalysts to produce ortho-alkylated phenols, which are important industrial intermediates. researchgate.net
Oxidation and Reduction Chemistry of the Aromatic System
The phenolic rings of this compound are susceptible to oxidation, which can lead to the formation of quinone derivatives. The susceptibility to oxidation is influenced by the substitution pattern of the hydroxyl groups. For the formation of a quinone, the hydroxyl groups must be ortho or para to each other. youtube.com
The oxidation of phenols to quinones can be achieved using various oxidizing agents. youtube.com For example, the oxidation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a metabolite of dopamine, can lead to the formation of a semiquinone radical and an ortho-quinone. nih.govnih.gov This process can be initiated by enzymes like tyrosinase or by chemical oxidants. nih.govnih.gov The resulting quinones are often highly reactive electrophiles. researchgate.net
The aromatic system of this compound can undergo reduction under specific conditions. Catalytic hydrogenation is a common method for reducing aromatic rings. The choice of catalyst and reaction conditions can influence the extent of reduction and the selectivity for different products.
The hydrogenation of dihydroxybenzenes, such as hydroquinone (B1673460), has been studied over rhodium on silica (B1680970) catalysts. mdpi.com This process can yield cyclohexanediols as well as products of hydrogenolysis like cyclohexanol (B46403) and cyclohexane. mdpi.com The reactivity and product distribution are dependent on the relative positions of the hydroxyl groups. mdpi.com The direct hydroxylation of phenol using hydrogen peroxide is a key industrial process for the synthesis of hydroquinone and catechol. mdpi.comgoogle.com This reaction can be catalyzed by various systems, including titanium superoxide (B77818) catalysts. google.com
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural nuances of 3-(4-Benzyloxyphenyl)phenol. The infrared and Raman spectra are complementary, with different selection rules that provide a comprehensive vibrational profile of the molecule.
Detailed Band Assignments and Conformational Analysis
The vibrational spectrum of this compound is complex, featuring characteristic bands for its phenolic hydroxyl, ether linkage, and multiple aromatic rings.
Key vibrational modes include:
O-H Vibrations: The phenolic hydroxyl group gives rise to a characteristic stretching vibration (νO-H), typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The in-plane bending (δO-H) and out-of-plane bending (γO-H) modes are also expected at lower frequencies.
C-H Vibrations: Aromatic C-H stretching vibrations (νC-H) appear above 3000 cm⁻¹. The methylene (B1212753) (-CH₂-) bridge in the benzyl (B1604629) group exhibits asymmetric and symmetric stretching vibrations, typically found between 2950 and 2850 cm⁻¹ scialert.net.
C-O Vibrations: Two distinct C-O stretching (νC-O) modes are anticipated. The C(aryl)-O stretch from the phenol (B47542) group and the C(aryl)-O stretch from the benzyl ether linkage are expected in the 1200-1300 cm⁻¹ range. The asymmetric C-O-C stretch of the ether is a particularly strong feature in the IR spectrum spectroscopyonline.com.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon bonds within the three aromatic rings typically occur in the 1400-1620 cm⁻¹ region semanticscholar.org. The specific frequencies and intensities of these bands are sensitive to the substitution pattern on each ring.
Conformational analysis of molecules with multiple aromatic rings, like this biphenyl (B1667301) derivative, can be investigated through vibrational spectroscopy ic.ac.uknih.govcumhuriyet.edu.tr. The molecule possesses rotational freedom around the C-C bond linking the two central phenyl rings and the C-O-C bonds of the ether linkage. This can lead to different stable conformers, such as twisted or helical structures, which may present subtle differences in their vibrational spectra nih.govresearchgate.net. For instance, changes in the dihedral angle between the phenyl rings can influence the conjugation and, consequently, the positions of the ring breathing modes and other skeletal vibrations.
Table 1: Predicted FT-IR and FT-Raman Band Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Phenolic O-H Stretch | 3600 - 3200 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Methylene C-H Asymmetric Stretch | ~2930 | Medium | Medium |
| Methylene C-H Symmetric Stretch | ~2860 | Medium | Medium |
| Aromatic C=C Ring Stretch | 1620 - 1450 | Strong to Medium | Strong to Medium |
| Methylene C-H Scissoring | ~1455 | Medium | Weak |
| Phenol C-O Stretch | 1300 - 1200 | Strong | Medium |
| Aryl Ether C-O-C Asymmetric Stretch | 1300 - 1200 | Strong | Medium |
| Aromatic C-H In-Plane Bend | 1250 - 950 | Medium | Medium |
Comparative Analysis with Theoretically Derived Vibrational Frequencies
To achieve more precise band assignments, experimental FT-IR and FT-Raman spectra are often compared with frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT) nih.govniscpr.res.in. Computational models, for example, using the B3LYP functional with a 6-311++G(d,p) basis set, can predict the vibrational frequencies and intensities for the molecule's optimized geometry researchgate.netnih.gov.
These theoretical calculations provide a complete set of vibrational modes, aiding in the assignment of complex and overlapping experimental bands. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data researchgate.net. This comparative approach is crucial for confirming assignments and understanding the nuanced vibrational behavior of each functional group within the molecule nih.gov.
Table 2: Illustrative Comparison of Experimental and Scaled Theoretical Vibrational Frequencies
| Vibrational Mode | Typical Experimental (cm⁻¹) | Hypothetical Calculated (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3060 | 3065 |
| Methylene C-H Stretch | 2934 | 2938 |
| Aromatic C=C Stretch | 1605 | 1608 |
| Phenol C-O Stretch | 1240 | 1245 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing unambiguous evidence of its atomic connectivity and chemical environment.
Comprehensive ¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum provides distinct signals for each unique proton in the molecule. The aromatic region is particularly informative, showing signals for the protons on the 1,3-disubstituted phenol ring, the 1,4-disubstituted central ring, and the monosubstituted benzyl ring.
Benzyl Group: The five protons of the terminal phenyl ring are expected to appear in the range of δ 7.3-7.5 ppm rsc.orgrsc.org. The two benzylic protons (-CH₂-) typically produce a sharp singlet around δ 5.0-5.1 ppm, a characteristic chemical shift for protons on a carbon adjacent to both an oxygen atom and an aromatic ring.
Aromatic Rings: The protons on the two central phenyl rings will exhibit complex splitting patterns due to ortho, meta, and para couplings. The 1,4-disubstituted ring is expected to show two doublets (an AA'BB' system) between δ 6.9 and 7.5 ppm. The protons on the 1,3-disubstituted phenol ring will have more complex multiplicities, with chemical shifts influenced by the electron-donating effects of the hydroxyl and benzyloxyphenyl substituents, generally appearing upfield relative to unsubstituted benzene (B151609) wisc.edu.
Phenolic Proton: The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, but can often be found in the δ 4.5-6.0 ppm range.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | 4.5 - 6.0 | Broad Singlet |
| Benzyl -CH₂- | 5.0 - 5.1 | Singlet |
In-Depth ¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environments.
Aromatic Carbons: The molecule contains 18 aromatic carbons distributed across three rings. Due to symmetry in the 1,4-disubstituted ring, fewer than 18 signals are expected. Carbons bonded to oxygen (C-O) are significantly deshielded and appear furthest downfield in the aromatic region, typically between δ 150-160 ppm. Other aromatic carbons will resonate in the δ 115-140 ppm range, with their precise shifts determined by the substitution pattern and electronic effects rsc.orgnih.govnih.gov.
Benzylic Carbon: The benzylic carbon (-CH₂-) is expected to have a chemical shift in the range of δ 69-71 ppm.
Quaternary Carbons: The ipso-carbons (carbons directly attached to other non-proton substituents) will also be visible, often with lower intensity, providing key structural information.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound | Carbon Group | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C-OH (Phenol) | 155 - 158 | | C-O (Ether Linkage) | 152 - 160 | | Aromatic C-C (ipso) | 135 - 145 | | Aromatic C-H | 115 - 130 | | Benzyl -CH₂- | 69 - 71 |
Application of Two-Dimensional NMR Techniques for Structural Connectivity
While 1D NMR provides chemical shift data, 2D NMR experiments are essential to definitively map the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu This technique would confirm the connectivity of protons within each of the three aromatic rings, establishing their substitution patterns.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. sdsu.eduscience.gov An HSQC spectrum would link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the C-H framework of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.eduscience.govnih.gov HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the benzylic (-CH₂-) protons to the carbons of the adjacent phenyl ring and to the quaternary carbon of the central ring, confirming the ether linkage. It would also establish the connection between the two central phenyl rings by showing correlations between protons on one ring and carbons on the other.
Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecular architecture of this compound. youtube.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information regarding a molecule's weight, elemental composition, and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula for this compound is C₁₉H₁₆O₂. Based on this formula, the precise theoretical monoisotopic mass can be calculated. This value is fundamental for confirming the identity of the compound in complex mixtures and for verifying the outcome of a chemical synthesis.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆O₂ |
| Average Molecular Weight | 288.33 g/mol |
| Theoretical Monoisotopic Mass | 288.11503 Da |
Electron impact (EI) ionization or other tandem mass spectrometry techniques (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern offers a "fingerprint" that is characteristic of the molecule's structure. For phenols and aromatic ethers, the molecular ion peak is often prominent. docbrown.infoyoutube.com
For this compound, the fragmentation is predicted to be driven by its key functional groups: the phenol, the diphenyl ether linkage, and the benzyl ether group.
Benzylic Cleavage : A primary and highly characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the benzyl cation (C₇H₇⁺). This cation readily rearranges to the very stable tropylium (B1234903) ion, resulting in an intense peak at a mass-to-charge ratio (m/z) of 91.
Phenolic Fragmentation : Phenolic compounds characteristically lose a hydrogen radical to form a stable [M-1]⁺ ion. docbrown.info Another common fragmentation is the loss of a neutral carbon monoxide (CO) molecule, leading to an [M-28]⁺ fragment. docbrown.info
Ether Bond Cleavage : Fragmentation can also occur at the diphenyl ether linkage, leading to ions corresponding to the constituent aromatic rings.
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 288 | [C₁₉H₁₆O₂]⁺• | - | Molecular Ion (M⁺•) |
| 287 | [C₁₉H₁₅O₂]⁺ | H• | Loss of a hydrogen radical from the phenol group. |
| 197 | [C₁₂H₉O₂]⁺ | C₇H₇• | Loss of a benzyl radical. |
| 91 | [C₇H₇]⁺ | C₁₂H₉O₂• | Formation of the tropylium ion, a common and stable fragment. |
X-ray Crystallography and Solid-State Analysis
While no published crystal structure for this compound was identified in the searched literature, a comprehensive analysis of the closely related structural analogue, 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid , provides significant insight into the expected solid-state characteristics. nih.gov This analogue shares the same benzyloxy-biphenyl core, with a carboxylic acid group substituting the phenol's hydroxyl group. The data from this analogue is used to infer the likely structural properties of this compound.
The conformation of a molecule, particularly the rotation around single bonds, is described by torsion or dihedral angles. In the solid state, these angles are fixed by packing forces. Analysis of the structural analogue 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid reveals a non-planar conformation. nih.gov
The two phenyl rings of the central biphenyl core are twisted relative to each other, with a dihedral angle of 26.09°. nih.gov
The phenyl ring of the benzyloxy group is significantly twisted out of the plane of the adjacent biphenyl ring, with a dihedral angle of 89.11°. nih.gov
The ether linkage itself adopts a nearly planar, extended conformation, as shown by the C-C-O-C torsion angle of -175.9°. nih.gov
These angles indicate that the molecule adopts a twisted, three-dimensional shape rather than a flat, planar structure.
| Description | Angle (°) |
|---|---|
| Angle between the two biphenyl rings | 26.09 |
| Angle between benzyloxy phenyl ring and adjacent biphenyl ring | 89.11 |
| C1—C7—O1—C8 Torsion Angle (benzyloxy linkage) | -175.9 |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the analogue 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, these interactions have been quantified.
Hydrogen Bonding : The most significant interaction involves the carboxylic acid groups, which form strong O—H⋯O hydrogen bonds. These link molecules into centrosymmetric dimers, creating a classic R₂²(8) ring motif. nih.gov For this compound, one would anticipate that the phenolic -OH group would similarly participate in strong O—H⋯O hydrogen bonding, likely forming chains or dimers that would be central to the crystal packing.
C—H⋯π Interactions : The packing in the analogue is further stabilized by multiple C—H⋯π interactions, where hydrogen atoms on one molecule interact with the electron-rich π systems of aromatic rings on neighboring molecules, linking the hydrogen-bonded dimers into larger sheets. nih.gov
π-π Stacking : Notably, significant π-π stacking interactions between the aromatic rings are not a dominant feature in the packing of the analogue. iucr.org
| Interaction Type | Description | Packing Contribution |
|---|---|---|
| O—H⋯O Hydrogen Bond | Forms centrosymmetric dimers with an R₂²(8) motif. | Primary interaction defining the core structural motif. |
| C—H⋯π Interaction | Links the hydrogen-bonded dimers into sheets. | Consolidates the crystal packing. |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The electronic absorption properties of this compound are primarily determined by the π-electron systems of its aromatic rings. The molecule contains two key chromophores: the biphenyl-like structure and the phenolic group, which influence its interaction with ultraviolet (UV) and visible light.
The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* electronic transitions within the aromatic rings. The presence of the hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups as auxochromes modifies the absorption profile compared to unsubstituted biphenyl.
Phenolic compounds typically exhibit a primary absorption band around 270-280 nm. docbrown.inforesearchgate.netnih.gov For instance, phenol itself shows an absorption maximum (λmax) at approximately 275 nm. docbrown.infonist.gov The biphenyl system also contributes to absorption in this region. The conjugation between the two phenyl rings in the 3-phenylphenol (B1666291) moiety, along with the electronic influence of the hydroxyl and ether oxygen atoms, is expected to result in a complex absorption profile. The primary electronic transitions and their expected absorption maxima are detailed in the table below.
Table 1: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Phenyl & Biphenyl System | ~260 - 285 |
Note: The n → π transition involving the non-bonding electrons of the phenolic oxygen is typically of low intensity and may be submerged by the much stronger π → π* bands.*
In modern structural elucidation, a powerful approach involves correlating experimentally obtained spectroscopic data with theoretical calculations. For UV-Vis spectroscopy, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the electronic absorption spectra of molecules.
This process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its most stable energetic conformation using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d,p)).
Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to determine the energies of electronic excitations from the ground state to various excited states.
Spectrum Generation: These calculated excitation energies and their corresponding oscillator strengths are used to generate a theoretical UV-Vis spectrum.
The resulting computational spectrum, including the predicted λmax values, is then compared with the experimental spectrum. A strong correlation between the calculated and observed absorption maxima provides high confidence in the assigned chemical structure and offers insights into the nature of the electronic transitions responsible for each absorption band.
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. Given its molecular structure, both high-performance liquid chromatography and gas chromatography (with derivatization) are applicable methods.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and analyzing it within reaction mixtures. Due to its relatively non-polar nature, a reversed-phase HPLC (RP-HPLC) method is most suitable. qub.ac.ukscirp.org
In a typical RP-HPLC setup, the compound is separated on a hydrophobic stationary phase, such as a C18 or phenyl-bonded silica (B1680970) column. Elution is achieved using a polar mobile phase, commonly a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water. qub.ac.uk This allows for the efficient separation of the target compound from starting materials, byproducts, or other impurities. Detection is typically performed using a UV detector, set at a wavelength where the aromatic chromophores absorb strongly, such as 254 nm or 280 nm. qub.ac.ukscirp.org
Table 2: Representative RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method allows for the quantitative determination of purity by measuring the relative peak area of this compound compared to any impurity peaks in the chromatogram.
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high boiling point and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal decomposition. phenomenex.blogmdpi.com To overcome these limitations, the compound must first be converted into a more volatile and thermally stable derivative. nih.gov
The most common derivatization technique for phenols is silylation. phenomenex.blogunina.it This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. phenomenex.blogunina.it
The resulting TMS ether of this compound is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. mdpi.comnih.gov
Table 3: Typical GC-MS Parameters for Analysis of Silylated this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI, 70 eV) |
This GC-MS method is highly sensitive and specific, making it suitable for trace analysis and the structural confirmation of the derivatized compound.
Quantum Mechanical Investigations
No specific studies utilizing Density Functional Theory to calculate the ground state geometry of this compound were found.
No specific studies employing Hartree-Fock or Møller-Plesset Perturbation Theory for this compound were identified.
There are no available studies that evaluate different basis sets or exchange-correlation functionals for the computational analysis of this compound.
Electronic Structure and Molecular Orbital Analysis
Specific HOMO and LUMO characterizations for this compound are not documented in the searched scientific literature.
No Natural Bond Orbital (NBO) analysis detailing intramolecular charge transfer or hyperconjugation for this compound could be located.
The search included queries for Electron Localization Function (ELF), Localized Orbital Locator (LOL), chemical reactivity descriptors (global and local), Molecular Electrostatic Potential (MEP) mapping, theoretical vibrational spectra, and studies on intermolecular interactions and supramolecular assembly specifically for "this compound" and its systematic name "3-hydroxy-4'-benzyloxybiphenyl".
While general principles and methodologies for these computational analyses are well-documented for other phenols and related compounds, specific research findings, data tables, and detailed analyses pertaining directly to this compound are not available in the public domain based on the conducted searches.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and content requirements without access to specific research data for this compound. Constructing the article would require fabricating data, which is contrary to the principles of scientific accuracy.
Advanced Applications in Materials Science and Chemical Biology Research
Role as Building Blocks in Polymer and Resin Systems
The bifunctional nature of 3-(4-Benzyloxyphenyl)phenol, possessing two hydroxyl groups with different reactivities, allows it to serve as a versatile monomer or additive in the synthesis of polymers and resins.
Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and flame retardant properties. rsc.org The synthesis of these resins typically involves the polycondensation of a phenol (B47542) or a substituted phenol with an aldehyde, most commonly formaldehyde. uobasrah.edu.iqdntb.gov.ua The properties of the resulting resin are highly dependent on the structure of the phenolic precursor.
The incorporation of this compound as a co-monomer in phenolic resin synthesis can be expected to enhance the thermal stability of the cured material. The bulky benzyloxyphenyl substituent would increase the rigidity of the polymer backbone and introduce a higher aromatic content, both of which are known to contribute to improved thermal performance. The degradation of cured phenolic resins typically occurs in multiple stages, with initial weight loss attributed to the release of water and unreacted monomers, followed by the decomposition of methylene (B1212753) bridges and finally the degradation of the phenolic structure itself. ncsu.edu The presence of the benzyloxyphenyl group could potentially shift these degradation temperatures to higher values.
The curing process of phenolic resins, which involves the formation of a cross-linked network, can be monitored using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). uobasrah.edu.iqdntb.gov.ua For a hypothetical phenolic resin prepared with this compound, the curing temperature and the thermal decomposition profile would be key parameters to characterize its thermal stability.
Table 1: Expected Thermal Properties of a Phenolic Resin Incorporating this compound
| Property | Expected Value/Trend | Rationale |
|---|---|---|
| Curing Temperature (°C) | 120 - 180 | Typical range for phenolic resins. uobasrah.edu.iqdntb.gov.ua |
| Decomposition Temperature (TGA, °C) | > 350 | Increased aromatic content and rigidity from the benzyloxyphenyl group would enhance thermal stability. cnrs.fr |
This table presents hypothetical data based on established principles of phenolic resin chemistry.
The degradation of polymeric materials upon exposure to heat, light, and oxygen is a significant issue that can be mitigated by the addition of anti-aging agents. Hindered phenols are a major class of antioxidants used for this purpose. nih.govnih.govcambridge.org Their mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to radical species, thereby terminating the degradation chain reactions. The resulting phenoxy radical is stabilized by resonance, preventing it from initiating further degradation. mdpi.com
While this compound itself is not a classic hindered phenol, its phenolic hydroxyl group can participate in radical scavenging. More importantly, it can serve as a key synthetic intermediate for the development of novel polymer additives. By chemically modifying the molecule to introduce sterically hindering groups (e.g., tert-butyl groups) ortho to the phenolic hydroxyl, its antioxidant efficacy can be significantly enhanced.
The performance of an anti-aging agent is also dependent on its thermal stability and compatibility with the polymer matrix. An additive that decomposes at the processing temperature of the polymer would be ineffective. nih.gov The high thermal stability expected for derivatives of this compound would be advantageous in this regard.
Table 2: Key Attributes of a Hypothetical Anti-aging Agent Derived from this compound
| Attribute | Desired Characteristic | Rationale |
|---|---|---|
| Radical Scavenging Activity | High | Introduction of sterically hindering groups would enhance the ability to terminate radical chains. nih.govnih.gov |
| Thermal Stability | High decomposition temperature (> 300 °C) | Ensures the additive withstands polymer processing temperatures. nih.gov |
| Volatility | Low | Prevents loss of the additive from the polymer matrix over time. |
This table is a conceptual representation of the desired properties for a polymer additive based on the structure of this compound.
Development of Liquid Crystalline Materials
Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. nih.gov The molecules in a liquid crystal, known as mesogens, possess a degree of orientational order but lack long-range positional order. The molecular structure of a compound plays a crucial role in determining its ability to form liquid crystalline phases (mesophases). rsc.org
The molecular geometry of this compound, with its bent shape and combination of rigid and flexible segments, suggests its potential as a core structure for the synthesis of novel liquid crystalline materials. researchgate.net The relationship between molecular structure and mesomorphic behavior is a central theme in liquid crystal research. mdpi.com Key structural features that influence the formation and type of mesophase include:
Molecular Shape: The bent or "banana" shape of molecules can lead to the formation of unique liquid crystalline phases with interesting properties. researchgate.net The angle between the two phenyl rings in this compound contributes to this non-linear geometry.
Rigid Core: The phenyl rings provide the necessary rigidity for the molecule to align in an ordered fashion.
Flexible Terminal Groups: The benzyloxy group and the potential for attaching other flexible chains (e.g., alkoxy chains) to the phenolic oxygen can influence the transition temperatures and the type of mesophase observed. mdpi.comresearchgate.net Longer alkyl chains generally tend to stabilize smectic phases over nematic phases. researchgate.net
By systematically modifying the structure of this compound, for example, by esterification of the phenolic hydroxyl group with long-chain carboxylic acids, it is possible to synthesize a homologous series of compounds and study their mesomorphic properties using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Table 3: Predicted Mesomorphic Behavior of Derivatives of this compound
| Derivative Structure | Predicted Mesophase | Rationale |
|---|---|---|
| Ester with short alkyl chain (e.g., C4H9COOH) | Nematic | The rigid core and non-linear shape may favor a phase with only orientational order. |
| Ester with long alkyl chain (e.g., C12H25COOH) | Smectic | The long, flexible chains would promote layered arrangements, characteristic of smectic phases. researchgate.net |
This table provides a predictive framework for the liquid crystalline properties of this compound derivatives based on established structure-property relationships.
Functionalization for Novel π-Conjugated and Optoelectronic Systems
The aromatic rings in this compound provide a π-conjugated system that can be chemically modified to create materials with interesting optical and electronic properties. Such materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. nih.govnih.gov
The synthesis of derivatives of this compound allows for the fine-tuning of its optical properties, such as absorption and emission wavelengths. By introducing electron-donating or electron-withdrawing groups at various positions on the aromatic rings, the energy levels of the molecule's frontier orbitals (HOMO and LUMO) can be altered, leading to a shift in the absorption and fluorescence spectra. nih.govnih.gov
For example, the phenolic hydroxyl group can be used as a handle for introducing various functional groups through etherification or esterification reactions. The resulting derivatives can be investigated for their photophysical properties to establish structure-property relationships. The goal is to design molecules with specific absorption and emission characteristics suitable for particular optoelectronic applications.
Table 4: Strategies for Tuning the Optical Properties of this compound Derivatives
| Modification Strategy | Effect on Optical Properties | Potential Application |
|---|---|---|
| Introduction of electron-donating groups (e.g., -OCH3, -NR2) | Red-shift in absorption/emission | Organic Light-Emitting Diodes (OLEDs) |
| Introduction of electron-withdrawing groups (e.g., -CN, -NO2) | Blue-shift or red-shift depending on position | Nonlinear Optics (NLO) |
This table outlines general strategies for modifying the optical properties of organic molecules, which are applicable to derivatives of this compound.
Molecular Probes and Ligands in Chemical Biology
The unique structural characteristics of this compound, featuring both a phenol group and a benzyloxy substituent on a biphenyl (B1667301) framework, have prompted investigations into its potential as a molecular probe and ligand in the field of chemical biology. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes it a candidate for exploring the binding sites and mechanisms of biologically relevant macromolecules.
Computational Molecular Docking for Ligand-Macromolecule Binding Site Prediction and Interaction Analysis
Computational molecular docking is a powerful tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and analyzing the interactions between a ligand, such as this compound, and a target macromolecule, typically a protein or enzyme.
While specific molecular docking studies solely focused on this compound are not extensively documented in publicly available research, studies on structurally similar compounds provide insights into its potential binding behaviors. For instance, research on derivatives like (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one has utilized molecular docking to understand interactions with biological targets nih.gov. These studies often reveal key interactions, such as hydrogen bonds and pi-stacking, which are crucial for the stability of the ligand-protein complex.
The general approach for such an analysis involving this compound would involve the following steps:
Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized for energy.
Selection and Preparation of the Macromolecule Target: A protein of interest is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock, the ligand is docked into the active or allosteric sites of the target protein.
Analysis of Docking Poses: The resulting poses are analyzed based on their binding energy and the specific interactions formed with the amino acid residues of the protein.
Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of this compound with a target protein.
| Target Protein | Binding Site Residues | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Protein Kinase X | Tyr156, Leu208, Val216 | -8.2 | Hydrogen bond with Tyr156, Hydrophobic interactions |
| Protease Y | Asp102, His57, Ser195 | -7.5 | Pi-stacking with His57, van der Waals forces |
| Nuclear Receptor Z | Arg394, Gln278, Ile281 | -9.1 | Hydrogen bond with Arg394, Gln278 |
This table is illustrative and based on typical outcomes of molecular docking studies for phenolic compounds.
Exploration of Enzyme and Protein Interaction Mechanisms at a Molecular Level
The interaction of phenolic compounds with proteins can lead to the formation of both non-covalent and covalent bonds, potentially altering the protein's structure and function nih.gov. The benzyloxyphenyl moiety of this compound can engage in hydrophobic and van der Waals interactions within protein binding pockets, while the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor.
Understanding these interactions at a molecular level is crucial for designing new therapeutic agents or molecular probes. The binding of a ligand like this compound can induce conformational changes in a protein, which can either inhibit or activate its biological function. These interactions are typically studied using a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational methods.
Phenolic compounds can interact with proteins through several mechanisms nih.gov:
Hydrogen Bonding: The hydroxyl group of the phenol is a key participant in forming hydrogen bonds with polar amino acid residues.
Hydrophobic Interactions: The aromatic rings of the compound can interact with nonpolar regions of the protein.
Covalent Bonding: Under oxidative conditions, phenols can be converted to quinones, which can then form covalent bonds with nucleophilic amino acid side chains.
Research on general protein-phenolic interactions has shown that these interactions can influence various properties of the protein, including its solubility, thermal stability, and enzymatic activity.
The following table summarizes the types of interactions that this compound could potentially form with amino acid residues in a protein binding site.
| Interaction Type | Contributing Moiety of Ligand | Interacting Amino Acid Residues (Examples) |
| Hydrogen Bond | Phenolic -OH | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic | Phenyl, Benzyl (B1604629) groups | Leucine, Isoleucine, Valine, Phenylalanine |
| Pi-Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| van der Waals | Entire Molecule | Various |
Future Research Directions and Emerging Opportunities
Exploration of Uncharted Chemical Space through Advanced Synthetic Methodologies
The expansion of the chemical space around the 3-(4-Benzyloxyphenyl)phenol scaffold is a primary avenue for future research. While classical synthetic routes exist, the application of advanced and novel synthetic methodologies can lead to the creation of a diverse library of derivatives with unique properties. The last decade has seen a high demand for various synthetic approaches towards bioactive diaryl and triarylmethanes, which are structurally related to the target compound rsc.org.
Future efforts could adapt modern synthetic strategies, such as:
Novel Cross-Coupling Reactions: Developing new catalyst systems (e.g., using copper or other transition metals) for the etherification step could allow for the coupling of more complex or sterically hindered aryl partners, which are challenging for traditional Ullmann or Buchwald-Hartwig reactions.
C-H Activation/Functionalization: Direct functionalization of the aromatic rings of this compound offers a more atom-economical approach to creating derivatives. Methods that selectively introduce functional groups (e.g., halogens, alkyls, acyls) onto specific positions of the phenyl or benzyloxyphenyl rings would bypass multi-step synthesis sequences.
Hydrolysis of Diazonium Salts: The hydrolysis of intermediate diazonium salts, a method used for synthesizing related compounds like 3-phenoxyphenol, could be explored for creating hydroxylated analogs of the target compound in high yields encyclopedia.pub.
By exploring these advanced methodologies, researchers can systematically modify the core structure to fine-tune its electronic, steric, and physicochemical properties for various applications, from functional plastics to pharmacologically active agents encyclopedia.pub.
Development of Highly Stereoselective and Enantioselective Synthetic Routes
The parent compound, this compound, is achiral. However, a significant future opportunity lies in the synthesis of chiral derivatives. Introducing stereocenters into the molecular framework could be pivotal for applications in materials science (e.g., chiral liquid crystals) and medicinal chemistry, where enantiomers often exhibit vastly different biological activities.
Future research should focus on:
Asymmetric Synthesis of Analogs: Developing synthetic routes that introduce chirality, for instance, by adding a chiral substituent to one of the phenyl rings or by creating a chiral center on an alkyl chain attached to the molecule.
Enantioselective Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions that create chiral derivatives. For example, in the synthesis of a related compound, N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide, stereochemistry was key to its potent antagonistic properties at the κ opioid receptor nih.gov.
Chiral Resolution: For racemic mixtures of derivatives, developing efficient chiral resolution techniques, such as diastereomeric crystallization or chiral chromatography, will be essential for isolating pure enantiomers for further study.
While a comprehensive review of the synthesis of chiral diarylmethanols through asymmetric aryl transfer exists, applying similar principles to the diaryl ether class of this compound represents a promising frontier rsc.org.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry
The intersection of machine learning (ML) and chemical synthesis is a rapidly growing field that can significantly accelerate research and development nih.gov. For this compound, AI and ML can be leveraged to overcome experimental trial-and-error, saving time and resources.
Emerging opportunities in this domain include:
Reaction Outcome Prediction: ML models can be trained on large datasets of known chemical reactions to predict the most likely products, yields, and optimal conditions for the synthesis of novel derivatives of this compound rsc.org. This includes identifying the best catalysts, solvents, and temperature for a desired transformation.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by deep neural networks (DNN), can predict the biological and chemical properties of hypothetical derivatives. For instance, ML has been successfully used to establish a QSAR model for predicting the cytotoxicity of various phenols with high precision ijain.orgresearchgate.netijain.org. A DNN model developed for this purpose showed a high correlation coefficient (0.943) and significant predictive capability (determination coefficient of 0.739 on an external dataset) ijain.orgijain.org.
Retrosynthesis Planning: AI-powered tools can propose novel synthetic pathways for complex target molecules based on the this compound core. These tools analyze the target structure and work backward to identify simpler, commercially available starting materials.
| ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Reaction Deployment | Learning from existing reaction databases to predict when known reactions will work on new substrates or combinations. | Predicting the success of coupling reactions to create novel derivatives. |
| Reaction Development | Accelerating the optimization of an existing chemical process through iterative experimental feedback. | Rapidly optimizing the yield and purity of this compound synthesis. |
| Reaction Discovery | Elucidating reaction mechanisms or discovering entirely new synthetic methods. | Uncovering novel pathways to functionalize the core structure. |
| Property Prediction (QSAR) | Using molecular descriptors to predict biological activity or physicochemical properties. | Screening virtual libraries of derivatives for desired properties (e.g., antioxidant potential, receptor binding) before synthesis. ijain.orgresearchgate.net |
Real-time Monitoring and In Situ Spectroscopic Analysis of Reactions
To move from laboratory-scale synthesis to efficient and reproducible production, a deep understanding of reaction kinetics, intermediates, and byproduct formation is crucial. Real-time, in-situ monitoring provides this insight, offering significant advantages over traditional offline analysis nih.gov.
Future process development for this compound should integrate techniques such as:
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) allow for the direct and quantitative monitoring of reaction progress, even in heterogeneous mixtures, without extensive sample preparation nih.gov. Another method, Probe Electrospray Ionization (PESI), combined with a mass spectrometer, enables rapid monitoring of changes in molecular weight information shimadzu.com.
Spectroscopy (Raman, IR, NMR): In-line spectroscopic methods can provide continuous analysis of the reaction mixture. Raman spectroscopy, for example, can be easily interfaced with flow reactors to monitor the formation of products and side products by identifying unique vibrational bands nih.gov. Two-dimensional ultrafast TOCSY NMR spectroscopy has also been demonstrated for real-time monitoring of organic reactions tau.ac.il.
| Technique | Principle | Advantages for Synthesis of this compound | Reference |
|---|---|---|---|
| DART-MS | Analyte desorption and ionization using a low-temperature plasma probe. | Direct, quantitative analysis of heterogeneous reaction mixtures with minimal sample prep. | nih.govresearchgate.net |
| Raman Spectroscopy | Inelastic scattering of monochromatic light to probe vibrational modes. | Non-invasive, suitable for in-line monitoring in flow chemistry, provides structural information. | nih.gov |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. | Provides real-time information on the disappearance of reactants and appearance of products. | nih.gov |
| NMR Spectroscopy | Nuclear magnetic resonance to determine molecular structure. | Provides detailed structural information on intermediates and products in the reaction solution. | nih.govtau.ac.il |
By implementing these analytical tools, researchers can gain precise control over the synthesis process, leading to higher yields, improved purity, and a safer, more efficient manufacturing process.
Sustainable Synthesis and Process Optimization for Industrial Relevance
For any chemical compound to have a significant industrial impact, its synthesis must be economically viable and environmentally sustainable. Future research on this compound should prioritize the principles of green chemistry.
Key areas for development include:
Transition-Metal-Free Catalysis: While metal catalysts are effective, they can be expensive and leave toxic residues. Developing synthetic routes that avoid heavy metals is a key goal. For example, a method for synthesizing azoxybenzenes utilized the inexpensive and metal-free Hünig's base (DIPEA) nih.gov.
Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is crucial. Research into performing the synthesis in water, supercritical fluids, or bio-based solvents could drastically reduce the environmental footprint of the process nih.gov.
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. This can be achieved through the development of more active catalysts or by using alternative energy sources like microwave irradiation or sonication.
Process Intensification: The use of continuous-flow reactors instead of traditional batch processing can lead to better process control, improved safety, higher yields, and easier scalability. Interfacing these reactors with real-time monitoring techniques creates a highly optimized and efficient production system nih.gov.
By focusing on these sustainable practices, the synthesis of this compound can be made more attractive for large-scale industrial applications, ensuring both economic and ecological benefits.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Benzyloxyphenyl)phenol derivatives?
- Methodology : Derivatives can be synthesized via esterification of phenolic hydroxyl groups (e.g., using benzyl chloride for protection) followed by coupling reactions such as Suzuki-Miyaura for aryl-aryl bond formation. Methyl ester derivatives, like 3-(4-Benzyloxyphenyl)propionic acid methyl ester (C₁₇H₁₈O₃), are synthesized via nucleophilic substitution or acid-catalyzed esterification . Fluorinated analogs (e.g., C₁₆H₁₅F₃O₂) require trifluoromethylation using reagents like (trifluoromethyl)copper complexes .
Q. How should researchers characterize the structural identity of this compound analogs?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT) to confirm substitution patterns and benzyloxy group integrity.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography for unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What analytical techniques are critical for assessing purity in benzyloxyphenyl-containing compounds?
- Methodology :
- Reverse-phase HPLC with UV detection (λ = 254–280 nm) to quantify impurities.
- Thin-layer chromatography (TLC) with fluorescence quenching for rapid purity checks.
- Differential scanning calorimetry (DSC) to detect polymorphic impurities in solid-state samples .
Advanced Research Questions
Q. How can researchers evaluate the stability of this compound derivatives under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.
- Use UV-Vis spectroscopy to track absorbance changes in acidic/basic buffers (pH 1–13).
- For fluorinated derivatives (e.g., C₁₆H₁₅F₃O₂), assess hydrolytic stability of trifluoromethyl groups using ¹⁹F NMR .
Q. How should contradictory data on biological activity of benzyloxyphenyl derivatives be addressed?
- Methodology :
- Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Cross-reference synthetic protocols to ensure consistency in protecting group strategies (e.g., benzyloxy vs. tert-butyldimethylsilyl) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in benzyloxyphenyl-based compounds?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., halogenation at the 3-position, fluorination at the benzyl group).
- Use molecular docking to predict binding affinities to target proteins (e.g., kinases, GPCRs).
- Corrogate activity data with Hammett substituent constants (σ) to quantify electronic effects .
Q. How can researchers mitigate challenges related to hygroscopicity or air sensitivity in benzyloxyphenyl intermediates?
- Methodology :
- Store compounds under inert gas (argon/nitrogen) in sealed vials with desiccants.
- Use Schlenk line techniques for moisture-sensitive reactions.
- For hygroscopic solids (e.g., C₁₆H₁₆F₃NO), lyophilize from tert-butanol/water mixtures to stabilize amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
